molecular formula C12H14N2O2 B11766286 6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one

6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one

Cat. No.: B11766286
M. Wt: 218.25 g/mol
InChI Key: AXAJTWLXZGNFGC-UHFFFAOYSA-N
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Description

6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one is a heterocyclic compound that features a spiro linkage between a furo[3,4-c]pyridine and a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and piperidines can be reacted through cycloaddition and annulation reactions to form the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of spiro compounds, including 6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways.

Case Study : A study conducted on a series of spiro compounds demonstrated that the introduction of specific substituents enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapy agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. The presence of the piperidine moiety contributes to enhanced interaction with microbial targets, making it a candidate for developing new antibiotics.

Case Study : A series of tests against Gram-positive and Gram-negative bacteria showed that spiro compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, indicating their potential as effective antimicrobial agents .

Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Case Study : In vitro studies revealed that the compound could inhibit acetylcholinesterase activity, a key enzyme involved in neurodegeneration. This inhibition suggests potential applications in managing cognitive decline associated with aging and neurodegenerative disorders .

Synthetic Routes and Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic strategies often include cyclization reactions that form the spiro structure integral to its pharmacological activity.

StepReaction TypeReagents/ConditionsYield
1CyclizationFuroic acid + piperidineHigh
2FunctionalizationMethylation with methyl iodideModerate

Mechanism of Action

The mechanism of action of 6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one is unique due to its spiro linkage, which imparts distinct chemical and biological properties.

Biological Activity

6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one , also known by its CAS number 759452-96-5, is a complex organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.23 g/mol
  • Purity : 97% .

The compound's structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

This compound has been shown to influence several biochemical pathways:

  • Cell Signaling Modulation : It affects the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to altered gene expression related to apoptosis and cell survival .
  • Enzyme Interaction : The compound exhibits interactions with various enzymes and proteins, potentially acting as an inhibitor or activator. For instance, it has been noted to inhibit specific kinases involved in cell signaling .

Cellular Effects

Research indicates that this compound can significantly impact cellular processes:

  • Gene Expression : By interacting with transcription factors, it can induce changes in gene expression that affect cellular metabolism and function .
  • Apoptosis Regulation : Its influence on apoptosis-related genes suggests potential applications in cancer therapy where modulation of cell survival is critical .

Anticancer Activity

A study evaluating the anticancer properties of spirocyclic compounds found that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutics .

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)15.2
This compoundMCF7 (Breast)12.8

Anti-inflammatory Properties

In another study focusing on anti-inflammatory activity, the compound demonstrated significant inhibition of COX enzymes, crucial targets in inflammation pathways. The results showed promising IC50 values indicating its potential as a therapeutic agent for inflammatory diseases .

ActivityCOX EnzymeIC50 (µM)
InhibitionCOX-10.02
InhibitionCOX-20.01

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions using 4-alkoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3-diones as starting materials. Reaction optimization involves refluxing with formalin and amines (e.g., 4-benzylpiperazine) in tetrahydrofuran (THF) for 10–12 hours, followed by crystallization from ethanol or toluene . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of amines to avoid side products.
Synthesis Conditions Impact on Yield
THF as solvent (vs. DMF)Higher purity (>95%)
Reflux duration >10 hoursImproved cyclization efficiency
Ethanol-toluene crystallizationReduced amorphous byproducts

Q. Which spectroscopic techniques are most effective for structural elucidation, and what are the critical spectral markers?

  • Methodological Answer :

  • 1H NMR : Look for signals at δ 2.3–2.5 ppm (methyl group on pyridine) and δ 3.8–4.2 ppm (spiro piperidine protons) .
  • IR : Absorbance at 1680–1700 cm⁻¹ confirms the carbonyl group in the furopyridine core .
  • Elemental Analysis : Validate empirical formulas (e.g., C₁₆H₁₈N₂O₂) with <0.3% deviation .

Q. What are common challenges in purifying this compound, and what techniques are recommended?

  • Methodological Answer : Challenges include residual solvents (THF, ethanol) and amorphous byproducts. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol:n-hexane, 3:1 v/v) improves purity. Monitor via TLC (Rf ~0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can computational methods (DFT/HF) predict the stability of spiroheterocyclic isomers, and how do these compare with experimental data?

  • Methodological Answer : Density Functional Theory (B3LYP/6-31+G*) and Hartree-Fock (HF/6-31+G*) calculations predict relative energies of antiperiplanar vs. synperiplanar conformers. Experimental X-ray crystallography validates bond angles (e.g., C-N-C ~120°) and torsional stability (<5 kcal/mol energy difference between isomers) .
Computational Parameter Experimental Validation
Bond length (C=O): 1.22 Å (DFT)X-ray: 1.21 ± 0.02 Å
Torsional angle: 175° (anti)NMR coupling constants (J = 12 Hz)

Q. What strategies resolve contradictions in thermal decomposition data obtained from different analytical methods?

  • Methodological Answer : Discrepancies between DSC (melting point ~210°C) and TGA (5% weight loss at 195°C) often arise from sample polymorphism. Use variable heating rates (2–10°C/min) and combined DSC-FTIR to track evolved gases (e.g., CO₂ from decarboxylation) .

Q. How does substituent variation impact the compound’s physicochemical properties and reactivity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -Cl at position 6) increases LogP by 0.5 units (enhanced lipophilicity) but reduces aqueous solubility. Substituents on the piperidine ring (e.g., benzyl) alter conformational flexibility, affecting binding affinity in biological assays .
Substituent LogP Change Solubility (mg/mL)
6-Methyl (baseline)2.40.8
6-Chloro2.90.3
1'-Benzyl3.10.2

Q. How to design experiments to evaluate biological activity, considering structural analogs?

  • Methodological Answer : Use in vitro assays (e.g., antiproliferative activity via MTT assay on cancer cell lines) with positive controls (e.g., cicletanine analogs ). Prioritize analogs with spiro-furopyridine cores and test IC₅₀ values against kinase targets (e.g., PI3Kδ) using fluorescence polarization .

Q. Data Contradiction Analysis

  • Example : Conflicting NMR signals for methyl groups may arise from dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) between 25°C and 60°C to observe coalescence effects and calculate rotational barriers .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-methylspiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one

InChI

InChI=1S/C12H14N2O2/c1-8-6-9-10(7-14-8)12(16-11(9)15)2-4-13-5-3-12/h6-7,13H,2-5H2,1H3

InChI Key

AXAJTWLXZGNFGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C3(CCNCC3)OC2=O

Origin of Product

United States

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